3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one
Description
This compound is a heterocyclic small molecule featuring a 3,5-dimethyl-1,2-oxazole core linked via a propan-1-one group to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidine moiety. Its structural complexity arises from the combination of three pharmacologically relevant motifs:
- Oxazole ring: The 3,5-dimethyl substitution enhances steric stability and may influence lipophilicity .
This compound’s design likely targets enzymes or receptors where pyrimidine and oxazole motifs are critical, such as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-11-13(12(2)27-23-11)3-4-16(26)25-7-5-24(6-8-25)15-9-14(17(18,19)20)21-10-22-15/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECMVIHJWDKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include pyrazolopyrimidines, coumarin-pyrimidinones, and pyrazolotriazolopyrimidines (Figure 1). Key comparisons are outlined below:
Structural and Functional Differences
Key Research Findings
Metabolic Stability : The oxazole ring’s dimethyl substitution may reduce oxidative metabolism compared to pyrazoles in ’s compounds, which lack steric protection .
Solubility : The piperazine linker likely improves aqueous solubility relative to coumarin derivatives (), which exhibit reduced solubility due to extended π-conjugation .
Isomerization Stability : Unlike ’s triazolopyrimidines (Compounds 6–9), the target compound’s rigid oxazole and pyrimidine cores minimize isomerization risks under physiological conditions .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The structural characterization is generally performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the synthesis process may include the reaction of 3,5-dimethylisoxazole derivatives with piperazine and trifluoromethylpyrimidine under controlled conditions to yield the desired product.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing isoxazole and piperazine moieties exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| E. coli | 15 | 10.5 |
| S. aureus | 18 | 8.3 |
2. Urease Inhibition
Urease is an enzyme critical for the survival of certain pathogens such as Helicobacter pylori. Studies have shown that derivatives of piperazine are effective urease inhibitors. The compound's IC50 value for urease inhibition was found to be comparable to standard inhibitors like thiourea.
| Compound | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| Target Compound | 3.90 ± 1.91 | -6.1 |
| Thiourea | 23.2 ± 11.0 | -2.8 |
3. Hemolytic Activity
The hemolytic potential of this compound was assessed to determine its biocompatibility. Results indicated that it exhibited low hemolysis percentages at therapeutic concentrations, suggesting safety for potential therapeutic applications.
| Concentration (mg/mL) | Hemolysis (%) |
|---|---|
| 0.5 | 2 |
| 1 | 5 |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of piperazine derivatives showed that modifications at the isoxazole position significantly enhanced antibacterial activity against resistant strains.
- Clinical Trials on Urease Inhibitors : Clinical trials utilizing urease inhibitors derived from similar structures have demonstrated improved outcomes in patients infected with H. pylori, leading to decreased ulcer recurrence.
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The presence of the oxazole ring contributes to the disruption of bacterial cell wall synthesis.
- Urease Inhibition Mechanism : The piperazine moiety facilitates binding to the active site of urease, effectively blocking its catalytic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
